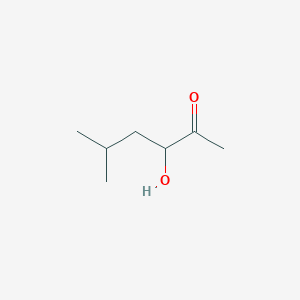
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.
作用機序
The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.
生化学的および生理学的効果
The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.
実験室実験の利点と制限
One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.
将来の方向性
There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.
合成法
DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.
科学的研究の応用
DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
特性
CAS番号 |
180859-71-6 |
|---|---|
製品名 |
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- |
分子式 |
C17H14N4O2 |
分子量 |
306.32 g/mol |
IUPAC名 |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2 |
InChIキー |
WQBDGVKQUWTBFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
正規SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
その他のCAS番号 |
180859-71-6 |
同義語 |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



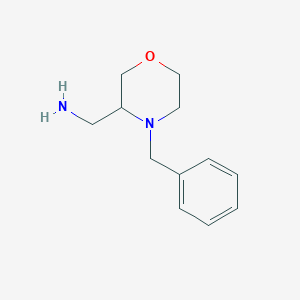
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

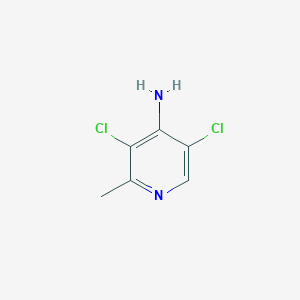
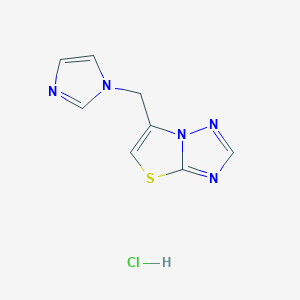

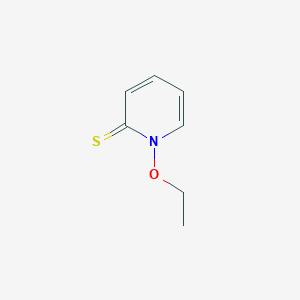


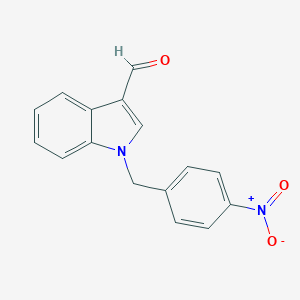
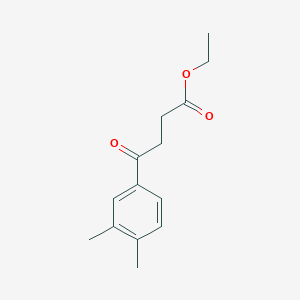
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
